molecular formula C26H24N4O3S B2629556 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide CAS No. 422531-93-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B2629556
CAS No.: 422531-93-9
M. Wt: 472.56
InChI Key: XIIGMAUOBBFERS-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide is a novel synthetic compound for research use, designed by integrating pharmacophores with established biological activity. Its structure combines a 1,3-benzodioxole moiety, a quinazoline core, and a sulfanyl-butanamide linker, suggesting potential for multi-target therapeutic investigation. Quinazoline derivatives are a well-studied class in medicinal chemistry, extensively researched for their role as kinase inhibitors and their applications in oncology . Specific quinazoline-based compounds have demonstrated efficacy in targeting cancer cell metabolism, showing selective toxicity against tumor cells under conditions of glucose starvation, a common feature of the tumor microenvironment . Furthermore, structurally related molecules have been explored for a range of central nervous system (CNS) disorders, including potential use as anticonvulsants and psychosedatives . The presence of the 1,3-benzodioxole (benzodioxol) group, a common feature in bioactive molecules, may influence the compound's pharmacokinetic properties and target engagement . Researchers can utilize this compound as a chemical tool to probe pathways in cancer metabolism, neurological diseases, and for the development of novel targeted therapies. The structure is consistent with compounds that require detailed spectroscopic characterization, including 1H and 13C NMR, HMQC, and HMBC, for full verification of identity and purity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-2-23(25(31)28-18-12-13-21-22(14-18)33-16-32-21)34-26-29-20-11-7-6-10-19(20)24(30-26)27-15-17-8-4-3-5-9-17/h3-14,23H,2,15-16H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIGMAUOBBFERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide.

    Coupling Reactions: The benzodioxole and quinazoline intermediates are then coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Targets Synthesis Highlights Reference
N-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide Benzodioxol, quinazolinyl-sulfanyl, butanamide Kinases, oxidoreductases Not detailed in evidence; inferred from analogs
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (162) Benzodioxol, biphenyl-sulfonamido, carboxylic acid 5-Lipoxygenase, mPGES-1 81% yield in final step (LiOH-mediated hydrolysis)
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethan-1-one Benzodioxol, piperazine, chlorophenoxy GPCRs, neurotransmitter receptors Metabolite with unconfirmed activity
Butyl N-[({[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]carbonyl}(methyl)amino)sulfanyl]-N-methylcarbamate Benzofuran, carbamate, sulfanyl Probable prodrug for hydrolytic activation Metabolite with unknown targets

Key Findings

Functional Group Impact: The sulfonamido group in compound 162 () is associated with dual inhibition of 5-lipoxygenase and mPGES-1, critical enzymes in inflammation. The quinazoline core in the target compound is structurally distinct from the piperazine and biphenyl systems in analogs, suggesting divergent mechanisms (e.g., kinase vs. GPCR modulation).

Synthetic Efficiency :

  • Compound 162 achieved an 81% yield in its final hydrolysis step, indicating robust synthetic routes for benzodioxol-containing sulfonamides. The absence of synthesis data for the target compound limits direct comparison, but the complexity of the quinazoline-sulfanyl linkage may pose challenges in scalability .

Metabolic Considerations :

  • The butanamide chain in the target compound could enhance metabolic stability compared to the carboxylic acid in compound 162, which may undergo rapid excretion. Conversely, the carbamate derivative in highlights the use of hydrolyzable groups for prodrug design .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A benzodioxole moiety, known for its role in various biological activities.
  • A quinazoline derivative, which has been associated with anticancer properties.
  • A sulfanyl group that may enhance the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing quinazoline and benzodioxole structures often display significant anticancer properties. For instance, derivatives of quinazoline have been reported to inhibit tumor cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key signaling pathways involved in cancer progression.

A recent study highlighted the compound's ability to target glucose-starved tumor cells, suggesting a potential application in cancer therapy where nutrient deprivation is common .

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Enzyme inhibition is crucial in drug design as it can modulate biochemical pathways associated with diseases. Specific studies have indicated that related benzodioxole derivatives exhibit inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which could be beneficial in managing conditions like diabetes .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Interaction with Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity.
  • Signaling Pathway Modulation : It could influence various signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Recent studies provide insights into the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .
  • Metabolic Enzyme Inhibition : Another investigation focused on its inhibitory effects on α-amylase revealed promising results with an IC50 value comparable to known inhibitors, suggesting its potential utility in diabetes management .
  • Synergistic Effects : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in tumor cells
Enzyme InhibitionInhibits α-amylase (IC50 = 4.28 µg/mL)
Synergistic EffectsEnhances efficacy with other drugs

Q & A

Q. What are the key steps for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step reactions:

  • Quinazoline Core Formation : Cyclocondensation of cyanamide salts with aminobenzophenones under reflux in glacial acetic acid (3–5 hours at 110–120°C) .
  • Sulfanyl Group Incorporation : Nucleophilic substitution using thiol intermediates, with pH and temperature control (e.g., 40–60°C in DMF) to avoid disulfide byproducts .
  • Purification : Crystallization in ethanol or acetonitrile improves yield (40–55% typical) .
    Optimization : Monitor reaction progress via TLC (Rf values ~0.43–0.78) and adjust stoichiometry of benzylamine derivatives to enhance regioselectivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for benzodioxole protons (δ 5.9–6.1 ppm), quinazoline aromatic signals (δ 7.5–8.3 ppm), and sulfanyl-linked CH2 groups (δ 3.2–3.6 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water gradient (70:30 → 90:10) to assess purity (>95%) .
  • Melting Point : Compare observed values (e.g., 192–200°C) to literature to confirm crystallinity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Light Sensitivity : Use UV-Vis spectroscopy (λmax ~270 nm) to track photodegradation under UV light .
  • Recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfanyl bridge in biological activity?

Methodological Answer:

  • Isotopic Labeling : Synthesize a 35S-labeled analog to track metabolic pathways in vitro .
  • Kinetic Analysis : Measure binding affinity (e.g., IC50) to target enzymes (e.g., GABA receptors) using fluorescence polarization assays .
  • Computational Docking : Model interactions with protein active sites (e.g., quinazoline-binding kinases) using AutoDock Vina .

Q. What experimental designs are recommended to resolve contradictions in reported anticancer activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., MCF-7, HeLa) with standardized MTT assays (48-hour exposure, triplicate wells) .
  • Off-Target Profiling : Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • In Vivo Validation : Compare tumor regression in xenograft models (e.g., 10 mg/kg daily dosing) with positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of benzodioxole) .
  • Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer 3.0, focusing on sulfanyl cleavage and glucuronidation .
  • Structural Refinement : Replace labile groups (e.g., methyl on quinazoline) with trifluoromethyl to enhance metabolic stability .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Optimize quinazoline cyclization in a continuous reactor (residence time 20–30 minutes) to improve throughput .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer extraction .

Q. How can researchers design structure-activity relationship (SAR) studies for derivative libraries?

Methodological Answer:

  • Scaffold Diversification : Modify the benzylamino group (e.g., halogenation, methoxy substitution) and test IC50 shifts .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA maps using SYBYL-X 2.0 to prioritize synthetic targets .
  • High-Throughput Screening : Use 384-well plates to assay 500+ analogs against kinase targets (e.g., EGFR, VEGFR2) .

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